2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones.
Bromination: The pyrazole ring is then brominated at the 4-position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The brominated pyrazole is alkylated with ethylamine to introduce the ethan-1-amine group.
Formation of dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, thiols, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
Substitution products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation products: Oxidized derivatives such as pyrazole N-oxides.
Reduction products: Reduced derivatives like pyrazoline.
Coupling products: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: Employed in the development of novel materials with specific electronic or optical properties.
Biological studies: Investigated for its biological activity and potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The bromine atom and the amine group play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the ethan-1-amine group.
1-Methyl-3-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents, used in various synthetic applications.
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)ethan-1-amine: A closely related compound with a chlorine atom instead of bromine.
Uniqueness
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride is unique due to the presence of both the bromine atom and the ethan-1-amine group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
2-(4-bromo-1-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3.2ClH/c1-10-4-5(7)6(9-10)2-3-8;;/h4H,2-3,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZARUCYNPVPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCN)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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